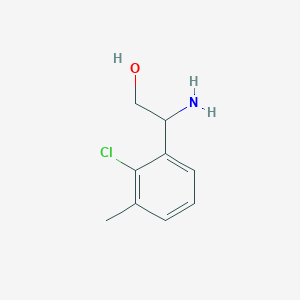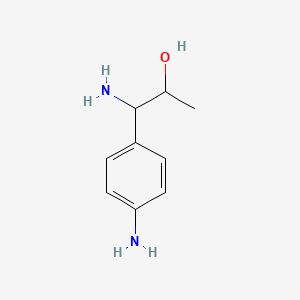
(S)-2-(1-Aminobutyl)-4-fluorophenol hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1-Aminobutyl)-4-fluorophenol hydrochloride is a chiral compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorinated aromatic ring and an aminobutyl side chain, making it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminobutyl)-4-fluorophenol hydrochloride typically involves several steps, starting from commercially available precursors. One common approach is the asymmetric synthesis, which ensures the production of the desired enantiomer. The key steps include:
Formation of the Fluorophenol Core: This can be achieved through electrophilic aromatic substitution reactions, where a fluorine atom is introduced to the phenol ring.
Introduction of the Aminobutyl Side Chain: This step often involves nucleophilic substitution reactions, where an appropriate aminobutyl precursor is attached to the fluorophenol core.
Resolution of Enantiomers: Chiral resolution techniques, such as chromatography or crystallization, are employed to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production of (S)-2-(1-Aminobutyl)-4-fluorophenol hydrochloride may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors are often utilized to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(1-Aminobutyl)-4-fluorophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
(S)-2-(1-Aminobutyl)-4-fluorophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-(1-Aminobutyl)-4-fluorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobutyl side chain and fluorinated aromatic ring contribute to its binding affinity and specificity. The compound may modulate the activity of target proteins by altering their conformation or inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(1-Aminobutyl)-4-fluorophenol hydrochloride: The enantiomer of the compound, which may exhibit different biological activity and pharmacokinetics.
2-(1-Aminobutyl)-4-chlorophenol hydrochloride: A structurally similar compound with a chlorine atom instead of fluorine, which may have different reactivity and applications.
2-(1-Aminobutyl)-4-methylphenol hydrochloride: Another analog with a methyl group, offering insights into the effects of different substituents on the aromatic ring.
Uniqueness
(S)-2-(1-Aminobutyl)-4-fluorophenol hydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Propriétés
Formule moléculaire |
C10H14FNO |
|---|---|
Poids moléculaire |
183.22 g/mol |
Nom IUPAC |
2-[(1S)-1-aminobutyl]-4-fluorophenol |
InChI |
InChI=1S/C10H14FNO/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,9,13H,2-3,12H2,1H3/t9-/m0/s1 |
Clé InChI |
XAMSKXQZFINEJE-VIFPVBQESA-N |
SMILES isomérique |
CCC[C@@H](C1=C(C=CC(=C1)F)O)N |
SMILES canonique |
CCCC(C1=C(C=CC(=C1)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




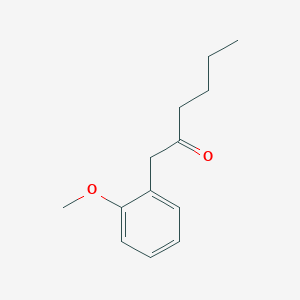
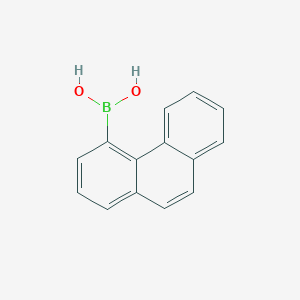
![7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13038168.png)
![2,2'-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N'-methyl)-2-nitro-1,1'-ethenediamine)](/img/structure/B13038175.png)
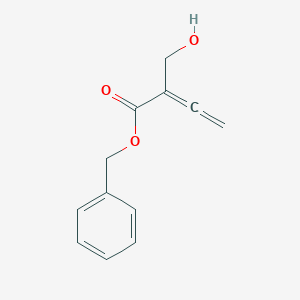


![6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038206.png)
